Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is an organic compound with the molecular formula C8H6ClF3O3S. This compound is part of the thiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoroethoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism by which Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
Methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate is unique due to its trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for various specialized applications .
Properties
Molecular Formula |
C8H6ClF3O3S |
---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
methyl 5-chloro-3-(2,2,2-trifluoroethoxy)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H6ClF3O3S/c1-14-7(13)6-4(2-5(9)16-6)15-3-8(10,11)12/h2H,3H2,1H3 |
InChI Key |
LXBWDEGNLXABAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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